molecular formula C6H8N2O2 B12449789 2-amino-2-(1H-pyrrol-2-yl)acetic acid CAS No. 89532-83-2

2-amino-2-(1H-pyrrol-2-yl)acetic acid

Katalognummer: B12449789
CAS-Nummer: 89532-83-2
Molekulargewicht: 140.14 g/mol
InChI-Schlüssel: XMDZSQGDOLXEQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with an amino group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-(1H-pyrrol-2-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with glycine derivatives under specific conditions. For instance, the condensation of pyrrole with glycine ethyl ester in the presence of a base such as sodium hydride can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-2-(1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .

Wissenschaftliche Forschungsanwendungen

2-amino-2-(1H-pyrrol-2-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-amino-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group and the acetic acid moiety allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-2-(1H-pyrrol-2-yl)acetic acid is unique due to the presence of both an amino group and an acetic acid moiety on the pyrrole ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential for diverse applications in various fields .

Eigenschaften

CAS-Nummer

89532-83-2

Molekularformel

C6H8N2O2

Molekulargewicht

140.14 g/mol

IUPAC-Name

2-amino-2-(1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,7H2,(H,9,10)

InChI-Schlüssel

XMDZSQGDOLXEQU-UHFFFAOYSA-N

Kanonische SMILES

C1=CNC(=C1)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.